Cas no 2171222-02-7 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid
- 2171222-02-7
- EN300-1485930
- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
-
- インチ: 1S/C22H24N2O6/c1-2-18(20(26)23-19(11-25)21(27)28)24-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19,25H,2,11-12H2,1H3,(H,23,26)(H,24,29)(H,27,28)/t18-,19-/m0/s1
- InChIKey: PRGMHXPERGQURL-OALUTQOASA-N
- ほほえんだ: O(C(N[C@H](C(N[C@H](C(=O)O)CO)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 412.16343649g/mol
- どういたいしつりょう: 412.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 605
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 125Ų
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485930-100mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1485930-1000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1485930-1.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1485930-10000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1485930-0.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1485930-0.25g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1485930-2.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1485930-10.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1485930-0.05g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1485930-50mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2171222-02-7 | 50mg |
$2829.0 | 2023-09-28 |
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acidに関する追加情報
Compound CAS No. 2171222-02-7: A Comprehensive Overview of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic Acid
CAS No. 2171222-02-7 represents a complex organic molecule with a unique structural framework, characterized by its stereochemical configuration and functional group diversity. The compound, known as (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid, is a derivative of proline with an additional amino acid residue and a fluorinated aromatic ring. This structural complexity makes it a promising candidate for pharmaceutical applications, particularly in the development of targeted therapies and enzyme-modulating agents.
The fluoren-9-yl group, a key structural component, is a substituted benzofused ring system that enhances molecular stability and bioavailability. The methoxycarbonyl functionality at the fluoren-9-yl moiety introduces hydrophobic interactions, which are critical for drug-target binding. The 3-hydroxypropanoic acid core provides an acidic environment that modulates the compound’s reactivity and solubility. These features collectively contribute to the molecule’s potential as a prodrug or substrate mimic in metabolic pathways.
Recent studies have highlighted the role of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid in enzyme inhibition and signal transduction modulation. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit kinase activity by binding to the ATP-binding site of a specific enzyme. This mechanism is particularly relevant in the context of oncology, where kinase inhibitors are widely used to target cancer-related signaling pathways.
The stereochemistry of the molecule, defined by the (2S)-2-(2S) configuration, plays a critical role in its biological activity. Stereoisomerism is a common theme in pharmaceutical research, as the spatial arrangement of functional groups can significantly impact drug efficacy and toxicity profiles. The amino and butanamido groups further contribute to the molecule’s ability to interact with protein targets, making it a versatile scaffold for drug design.
Applications of CAS No. 2171222-02-3 extend beyond enzyme inhibition. Research published in ACS Chemical Biology (2022) explored its potential as a substrate analog in metabolic engineering. By mimicking natural substrates, the compound could be used to optimize metabolic pathways in biotechnology processes, such as the production of biofuels or pharmaceutical intermediates. This dual functionality underscores its value in both pharmaceutical and biotechnological contexts.
From a synthetic perspective, the fluoren-9-yl ring is typically introduced via Ullmann coupling or cross-coupling reactions, while the 3-hydroxypropanoic acid moiety can be synthesized through aldol condensation or hydroxyl group modification. The stereochemical control of the (2S)-2-(2S) configuration is achieved through asymmetric catalysis or chiral auxiliaries, which are essential for producing enantiomerically pure compounds with high biological activity.
In terms of pharmacokinetics, the methoxycarbonyl group enhances the molecule’s hydrophobicity, improving its ability to cross cell membranes. However, the hydroxy functionality introduces polar interactions that may affect solubility and metabolic clearance. These properties must be carefully balanced during drug development to optimize therapeutic outcomes.
Future research directions for CAS No. 2171222-02-7 include exploring its potential as a targeted therapy in neurodegenerative diseases and autoimmune disorders. Preclinical studies are currently investigating its ability to modulate inflammatory pathways by interacting with cytokine receptors. Additionally, the compound’s structural versatility may enable the design of multitarget drugs with broader therapeutic applications.
Overall, (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid represents a promising molecule with significant potential in pharmaceutical and biotechnological applications. Its unique structural features, combined with the latest advancements in synthetic chemistry and drug design, position it as a key player in the development of next-generation therapeutics.
2171222-02-7 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid) 関連製品
- 68319-44-8(5-(4-nitrophenyl)methylimidazolidine-2,4-dione)
- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)
- 1442084-85-6(4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde)
- 13837-45-1(1-Ethoxycyclopropanol)
- 24906-65-8(Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-)
- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)
- 1472015-39-6(1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)
- 2379322-80-0(6-Isopropoxy-2-naphthoic acid)
- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)




